molecular formula C13H10ClN3O2S B3848187 N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

Cat. No. B3848187
M. Wt: 307.76 g/mol
InChI Key: YCVAGDYKBFFBHR-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug design and development. The compound is a hydrazone derivative of 2-oxo-2-(phenylamino) acetamide and contains a thienylmethylene moiety, which imparts unique chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the integrity of fungal cell membranes. The anti-inflammatory and antioxidant properties of the compound are thought to be mediated through the inhibition of various pro-inflammatory cytokines and the scavenging of reactive oxygen species.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, the compound has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is its broad-spectrum antimicrobial activity. The compound exhibits significant activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of the compound is its relatively low aqueous solubility, which can limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research and development of N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. One potential direction is the optimization of the compound's chemical structure to improve its aqueous solubility and bioavailability. Another direction is the evaluation of the compound's potential as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the compound's potential as a lead compound for the development of new antimicrobial agents could also be explored.

Scientific Research Applications

N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been extensively studied for its potential applications in drug design and development. The compound exhibits significant activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents. Furthermore, the compound has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-9-3-1-4-10(7-9)16-12(18)13(19)17-15-8-11-5-2-6-20-11/h1-8H,(H,16,18)(H,17,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVAGDYKBFFBHR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416410
Record name AG-205/33129020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

CAS RN

5379-18-0
Record name AG-205/33129020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
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N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 3
N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 4
N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 5
N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 6
N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

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